molecular formula C17H18BrNO2S2 B2534175 4-(4-bromobenzenesulfonyl)-7-phenyl-1,4-thiazepane CAS No. 1797185-29-5

4-(4-bromobenzenesulfonyl)-7-phenyl-1,4-thiazepane

Cat. No.: B2534175
CAS No.: 1797185-29-5
M. Wt: 412.36
InChI Key: KEWHRZZESFSROO-UHFFFAOYSA-N
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Description

4-(4-Bromobenzenesulfonyl)-7-phenyl-1,4-thiazepane is a complex organic compound that belongs to the class of thiazepanes This compound is characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromobenzenesulfonyl)-7-phenyl-1,4-thiazepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-bromobenzenesulfonyl chloride with a suitable amine to form the corresponding sulfonamide. This intermediate is then subjected to cyclization reactions to form the thiazepane ring. The reaction conditions often involve the use of organic solvents such as chloroform or tetrahydrofuran, and catalysts like zirconium chloride (ZrCl4) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromobenzenesulfonyl)-7-phenyl-1,4-thiazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

4-(4-Bromobenzenesulfonyl)-7-phenyl-1,4-thiazepane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-bromobenzenesulfonyl)-7-phenyl-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzenesulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. The thiazepane ring may also interact with various biological pathways, modulating their function and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzenesulfonyl chloride
  • 4-Methoxybenzenesulfonyl chloride
  • 4-Nitrobenzenesulfonyl chloride
  • 4-Fluorobenzenesulfonyl chloride
  • 4-Methylbenzylsulfonyl chloride
  • 4-(Bromomethyl)benzenesulfonyl chloride
  • 2-Bromobenzenesulfonyl chloride
  • Benzenesulfonyl chloride
  • 4-Iodobenzenesulfonyl chloride
  • p-Toluenesulfonyl chloride

Uniqueness

4-(4-Bromobenzenesulfonyl)-7-phenyl-1,4-thiazepane is unique due to the presence of both a thiazepane ring and a bromobenzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .

Properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-7-phenyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2S2/c18-15-6-8-16(9-7-15)23(20,21)19-11-10-17(22-13-12-19)14-4-2-1-3-5-14/h1-9,17H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWHRZZESFSROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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